molecular formula C24H19NOS B11175705 6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11175705
M. Wt: 369.5 g/mol
InChI Key: LYNQXIBIQAXNJH-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound belonging to the class of benzothiazepines. Benzothiazepines are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential. This compound, in particular, has a unique structure that combines an indeno and benzothiazepine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-ethylbenzaldehyde with a suitable indeno compound. This intermediate is then subjected to cyclization with a thiazepine precursor under acidic or basic conditions to form the desired benzothiazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets. For instance, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which is crucial for various physiological processes. This action can lead to vasodilation and reduced blood pressure, making it useful in treating hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its indeno moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile compared to other benzothiazepines .

Properties

Molecular Formula

C24H19NOS

Molecular Weight

369.5 g/mol

IUPAC Name

11-(4-ethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C24H19NOS/c1-2-15-11-13-16(14-12-15)24-21-22(17-7-3-4-8-18(17)23(21)26)25-19-9-5-6-10-20(19)27-24/h3-14,24-25H,2H2,1H3

InChI Key

LYNQXIBIQAXNJH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

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